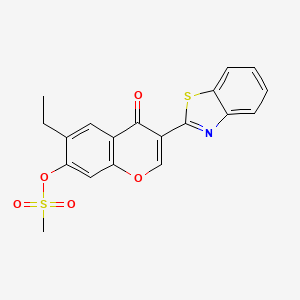
3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate” is a benzothiazole derivative . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . In one example, the synthesis began with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic acids .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been characterized by FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .Chemical Reactions Analysis
Benzothiazole derivatives have been involved in various chemical reactions. For instance, under amide coupling conditions, the synthesis began with substituted 2-amino-benzothiazole intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques such as FTIR, 1H-NMR, 13C-NMR and HRMS .Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate belongs to a class of compounds with potential applications in various fields of scientific research. While specific studies directly addressing this compound were not identified, research on related compounds provides insight into potential applications and methodologies that could be relevant. For example, the methanesulfonic acid/SiO2 combination has been identified as an efficient catalyst in the synthesis of benzothiazoles, highlighting the utility of methanesulfonate derivatives in facilitating chemical transformations (Sharghi & Asemani, 2009). Such catalysts are beneficial due to their simplicity, use of widely available carboxylic acids, and easy handling, which could be analogous to the synthesis and applications of the compound .
Regioselective Synthesis
The compound 1H-Benzotriazol-1-yl methanesulfonate has been shown to be an effective regioselective N-mesylating agent, differentiating amino groups within molecules (Kim et al., 1999). This suggests that methanesulfonate derivatives, including the subject compound, could be useful in selective synthetic applications, offering precision in chemical modifications.
Advanced Material Synthesis
Research on methanesulfonate derivatives extends into the synthesis of advanced materials and novel compounds. For example, the synthesis of glycoconjugate benzothiazoles via cleavage of the benzotriazole ring demonstrates the utility of methanesulfonate derivatives in producing compounds with potential biological activity and applications in materials science (Kumar et al., 2013). This research underscores the versatility of methanesulfonate derivatives in synthesizing structurally complex and functionally diverse molecules.
Application in Luminescent Materials
The development of blue light-emitting derivatives, such as 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones, highlights the potential application of methanesulfonate derivatives in creating luminescent materials (Mahadevan et al., 2014). Such materials could be valuable in optoelectronics, sensing technologies, and as fluorescent markers in biological research, indicating a wide range of potential applications for the compound under discussion.
Mécanisme D'action
Target of Action
The compound, also known as CBMicro_003040 or 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects . They have been synthesized as inhibitors of topoisomerase I , a crucial enzyme involved in DNA replication and transcription. They have also shown inhibitory activity against M. tuberculosis .
Mode of Action
The compound interacts with its target, topoisomerase I, resulting in inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, leading to changes in DNA replication and transcription processes. The compound’s mode of action is likely to involve binding to the enzyme’s active site, thereby preventing it from carrying out its normal function .
Pharmacokinetics
The effectiveness of the compound against its targets suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in the inhibition of topoisomerase I, leading to disruption of DNA replication and transcription. This disruption can lead to cell death, providing a potential mechanism for the compound’s observed antitubercular and anticancer effects .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solvent used in the reaction can affect the compound’s synthesis and activity . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other substances in the environment .
Orientations Futures
Benzothiazoles have been extensively investigated due to their significant biological activities and great pharmaceutical value . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .
Propriétés
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S2/c1-3-11-8-12-16(9-15(11)25-27(2,22)23)24-10-13(18(12)21)19-20-14-6-4-5-7-17(14)26-19/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDNQWUJXUFFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OS(=O)(=O)C)OC=C(C2=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-tert-butylphenyl)sulfonyl-N-(2-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2755898.png)




![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B2755910.png)
![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2755911.png)




![4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2755916.png)
